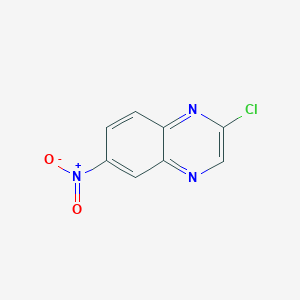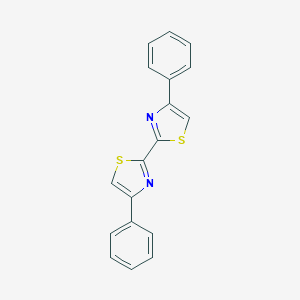
4,4'-Diphenyl-2,2'-bithiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-Diphenyl-2,2'-bithiazole is a heterocyclic compound featuring two thiazole rings, each substituted with a phenyl group. Thiazole derivatives are known for their diverse biological activities and are often found in pharmaceutical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4'-Diphenyl-2,2'-bithiazole involves the reaction of 2-bromoacetophenone with thiourea to form 2-phenylthiazole. This intermediate is then reacted with 2-bromoacetophenone again to yield the final product. The reaction typically requires a base such as potassium carbonate and is conducted in a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4'-Diphenyl-2,2'-bithiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Phenylthiazole oxides.
Reduction: Phenylthiazole alcohols.
Substitution: Brominated or nitrated phenylthiazoles.
Applications De Recherche Scientifique
4,4'-Diphenyl-2,2'-bithiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its stable structure.
Mécanisme D'action
The mechanism of action of 4,4'-Diphenyl-2,2'-bithiazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways depend on the specific application and target organism or cell type .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylthiazole: Lacks the second thiazole ring, making it less complex.
4-Phenyl-1,3-thiazole: Similar structure but without the additional phenyl group on the second thiazole ring.
Uniqueness
4,4'-Diphenyl-2,2'-bithiazole is unique due to its dual thiazole rings and phenyl substitutions, which contribute to its diverse chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
4072-63-3 |
|---|---|
Formule moléculaire |
C18H12N2S2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H12N2S2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
GBEZRQPRNIJFPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4 |
Key on ui other cas no. |
4072-63-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


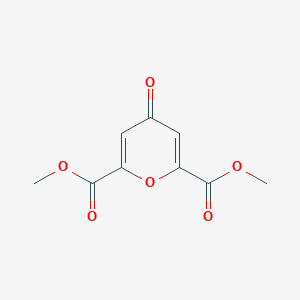
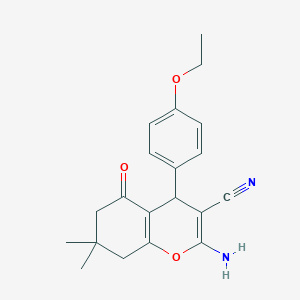
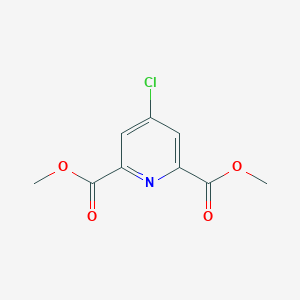
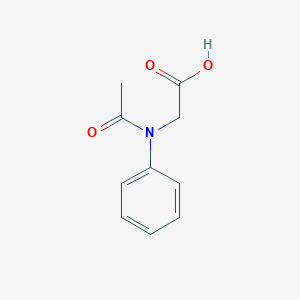
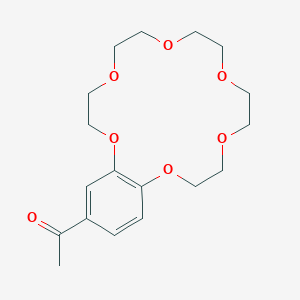
![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)
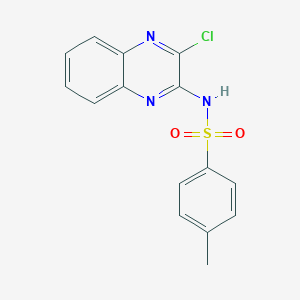
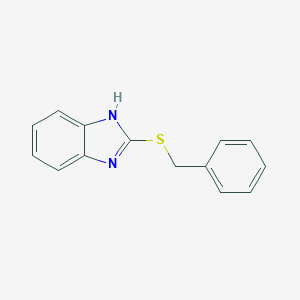
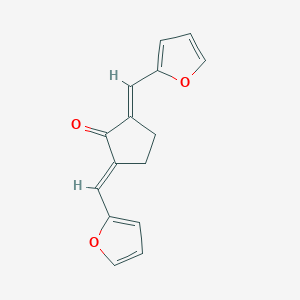
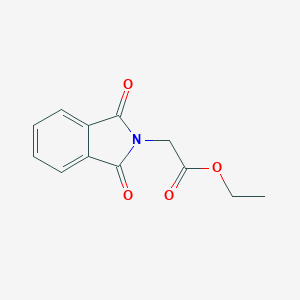
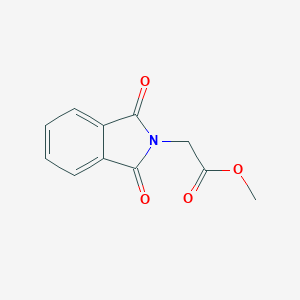
![12-methylbenzo[a]acridine](/img/structure/B188085.png)

